N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S2/c1-7-15-17-11(22-7)14-9(19)6-21-12-18-16-10(20-12)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCHYLVXCGFIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs (Table 1) highlight variations in substituents, molecular weight, and solubility, which influence pharmacological profiles:
Pharmacokinetic Considerations
Preparation Methods
Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
Reagents :
- Pyridine-4-carbohydrazide (1.0 equiv)
- Carbon disulfide (CS₂, 2.5 equiv)
- Potassium hydroxide (KOH, 1.2 equiv)
Preparation of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Reagents :
- 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
- Triethylamine (TEA, 1.5 equiv)
- Dissolve thiadiazol-2-amine in dry dichloromethane (DCM) at 0°C.
- Add TEA dropwise, followed by chloroacetyl chloride.
- Stir at room temperature (24 hr), wash with NaHCO₃ (5%), dry over Na₂SO₄.
- Evaporate solvent and recrystallize from hexane/ethyl acetate (3:1) (yield: 85–90%).
- ¹³C NMR (CDCl₃): δ 168.9 (C=O), 158.2 (thiadiazole-C), 24.7 (-CH₃).
Thioether Coupling Reaction
Reagents :
- 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (1.0 equiv)
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide (1.05 equiv)
- Anhydrous K₂CO₃ (2.0 equiv)
- Acetone (solvent)
- Suspend oxadiazole-2-thiol and K₂CO₃ in acetone (50 mL).
- Add chloroacetamide derivative portion-wise under N₂.
- Reflux at 60°C (8–10 hr), monitor by TLC (ethyl acetate/hexane 1:1).
- Filter, concentrate, and purify by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) (yield: 65–70%).
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetone | +15% vs. DMF |
| Base | K₂CO₃ | +20% vs. NaOH |
| Temperature | 60°C | +12% vs. RT |
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 8.78 (d, 2H, pyridinyl-H), 7.92 (d, 2H, pyridinyl-H), 4.32 (s, 2H, -S-CH₂-), 2.45 (s, 3H, -CH₃).
- FT-IR (cm⁻¹): 3250 (N-H stretch), 1675 (C=O), 1580 (C=N).
- HPLC Purity : 98.7% (C18 column, MeCN/H₂O 70:30, 254 nm).
Comparative Analysis of Methods
| Method Feature | EDC/HOBt | Thioether Coupling |
|---|---|---|
| Reaction Time | 24 hr | 10 hr |
| Yield | 68% | 70% |
| Byproduct Formation | 8–12% | <5% |
| Scalability | Limited to 10 g | Pilot-scale feasible |
Challenges and Mitigations
- Low Solubility : Use DMF/THF mixtures for coupling reactions to enhance dissolution.
- Oxidation of Thiol : Conduct reactions under inert atmosphere (N₂/Ar).
- Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate).
Q & A
Basic: What are the standard protocols for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the 1,3,4-oxadiazole-2-thiol intermediate by reacting hydrazide derivatives with carbon disulfide under basic conditions.
- Step 2: Thioether coupling between the oxadiazole-2-thiol and a chloroacetamide derivative. This step employs refluxing in acetone with anhydrous K₂CO₃ as a base to deprotonate the thiol group and facilitate nucleophilic substitution. Reaction progress is monitored via TLC, and purification is achieved through recrystallization from ethanol .
- Key parameters: Temperature (reflux at ~60–80°C), solvent polarity (acetone for solubility), and stoichiometric control of reagents to minimize side products.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR spectroscopy: To confirm the structure by identifying proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone connectivity .
- Mass spectrometry (MS): For molecular weight verification (e.g., ESI-MS to detect [M+H]+ ions) and fragmentation pattern analysis .
- TLC: To monitor reaction progress and assess purity during synthesis .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilicity in thioether coupling reactions .
- Catalyst/base optimization: Anhydrous K₂CO₃ is preferred over NaOH due to milder basicity, reducing hydrolysis of sensitive functional groups .
- Temperature control: Gradual heating during reflux prevents decomposition of the thiadiazole ring .
- Workflow refinement: Use of column chromatography for intermediates prone to byproduct formation, as seen in analogous thiadiazole-acetamide syntheses .
Advanced: How should researchers design experiments to evaluate the compound’s bioactivity?
Answer:
- In vitro assays:
- Molecular docking: Target enzymes like acetylcholinesterase or carbonic anhydrase using AutoDock Vina to predict binding modes and affinity .
- ADMET profiling: Computational tools (e.g., SwissADME) to predict pharmacokinetic properties, such as logP and blood-brain barrier permeability .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
- Replicate experiments: Ensure consistent cell lines, assay protocols, and compound purity (≥95% by HPLC) .
- Orthogonal assays: Cross-validate cytotoxicity results using both MTT and trypan blue exclusion assays .
- Structural analogs: Compare activity trends with structurally similar compounds (e.g., 5-methyl-thiadiazole vs. phenyl-oxadiazole derivatives) to identify pharmacophore contributions .
Advanced: What computational methods predict the compound’s reactivity or target interactions?
Answer:
- Quantum chemical calculations: DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., thioether bond formation) and transition states .
- Molecular dynamics (MD): Simulate ligand-protein binding stability (e.g., with kinase targets) using GROMACS .
- Reaction path searching: Tools like GRRM or AFIR to explore potential side reactions during synthesis .
Advanced: What strategies enhance pharmacological properties through structural modification?
Answer:
- Substituent tuning:
- Thiadiazole ring: Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .
- Pyridinyl-oxadiazole: Replace pyridin-4-yl with pyridin-2-yl to alter binding orientation in enzymatic pockets .
- Prodrug design: Convert the acetamide group to a hydrolyzable ester for enhanced bioavailability .
- SAR studies: Systematically vary substituents and correlate with bioactivity data to identify critical moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
